![molecular formula C16H24N2O2 B2658685 rac-tert-butylN-[(1R,3R)-3-(4-aminophenyl)cyclopentyl]carbamate,trans CAS No. 2470279-30-0](/img/structure/B2658685.png)
rac-tert-butylN-[(1R,3R)-3-(4-aminophenyl)cyclopentyl]carbamate,trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-tert-butylN-[(1R,3R)-3-(4-aminophenyl)cyclopentyl]carbamate, trans: is a synthetic compound with a molecular formula of C16H24N2O2 and a molecular weight of 276.3740 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butylN-[(1R,3R)-3-(4-aminophenyl)cyclopentyl]carbamate, trans typically involves the reaction of tert-butyl carbamate with a cyclopentyl derivative. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The process would be scaled up to accommodate larger quantities, with additional steps for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions: rac-tert-butylN-[(1R,3R)-3-(4-aminophenyl)cyclopentyl]carbamate, trans can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Aplicaciones Científicas De Investigación
rac-tert-butylN-[(1R,3R)-3-(4-aminophenyl)cyclopentyl]carbamate, trans has several scientific research applications, including:
Biology: Employed in studies to understand the interactions between small molecules and biological targets.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of high-quality reference standards for pharmaceutical testing.
Mecanismo De Acción
The mechanism of action of rac-tert-butylN-[(1R,3R)-3-(4-aminophenyl)cyclopentyl]carbamate, trans involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
- tert-butylN-[(1R,3R)-3-(4-aminophenyl)cyclopentyl]carbamate
- tert-butylN-[(1R,3R)-3-(4-hydroxyphenyl)cyclopentyl]carbamate
- tert-butylN-[(1R,3R)-3-(4-methylphenyl)cyclopentyl]carbamate
Uniqueness: rac-tert-butylN-[(1R,3R)-3-(4-aminophenyl)cyclopentyl]carbamate, trans is unique due to its specific structural configuration and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for research and development in various scientific fields .
Propiedades
IUPAC Name |
tert-butyl N-[(1R,3R)-3-(4-aminophenyl)cyclopentyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-14-9-6-12(10-14)11-4-7-13(17)8-5-11/h4-5,7-8,12,14H,6,9-10,17H2,1-3H3,(H,18,19)/t12-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMYJBZHVQYVNE-TZMCWYRMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C1)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-methoxyphenylsulfonamido)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2658602.png)
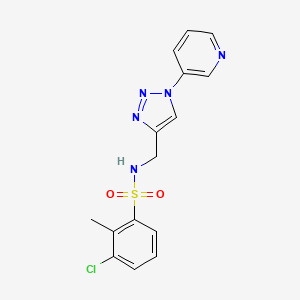
![ethyl 4-(2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2658605.png)
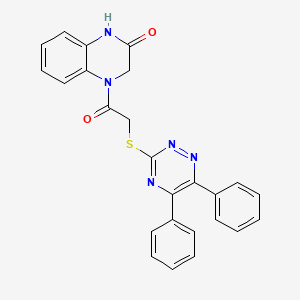
![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2658607.png)
![6,7-Dimethoxy-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2658610.png)
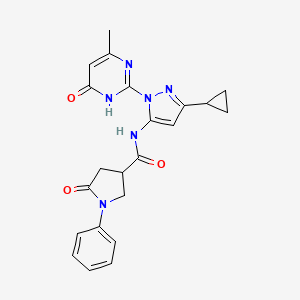
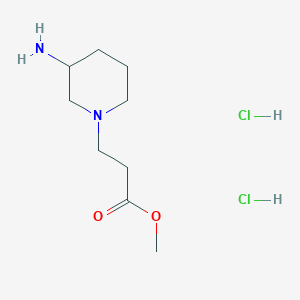
![N-[3-chloro-2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2658616.png)
![2-[(4-Chlorobenzyl)sulfanyl]-6-(trifluoromethyl)nicotinonitrile](/img/structure/B2658617.png)
![4-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carbonyl}benzonitrile](/img/structure/B2658619.png)
![N-[(4-bromo-1H-pyrazol-5-yl)methyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2658620.png)
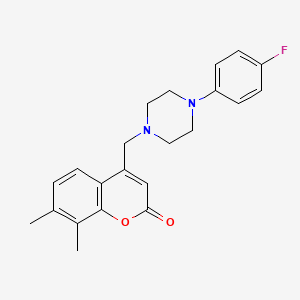
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2658623.png)
